1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-bromo-2-prop-2-enoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHTHMYHUZSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Pre-Functionalized Aromatic Substrates
Introducing the acetyl group via Friedel-Crafts acylation onto a pre-brominated and allyloxy-substituted benzene derivative offers a direct route. For example, 4-bromo-2-(prop-2-en-1-yloxy)benzene could undergo acetylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the electron-withdrawing bromine and allyloxy groups may deactivate the ring, necessitating harsher conditions or alternative directing groups.
Sequential Bromination and Allylation of 2-Hydroxyacetophenone Derivatives
Starting with 2-hydroxyacetophenone, bromination at the para position followed by allylation of the phenolic hydroxyl group provides a stepwise approach. Bromination using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) can achieve regioselectivity. Subsequent Williamson ether synthesis with allyl bromide and a base (e.g., K₂CO₃) introduces the allyloxy group.
Detailed Synthesis Methodologies
Method A: Friedel-Crafts Acylation of 4-Bromo-2-allyloxyphenol
Step 1: Synthesis of 4-Bromo-2-allyloxyphenol
2-Allyloxyphenol is brominated using Br₂ in glacial acetic acid at 40–60°C for 3–5 hours. The reaction mixture is quenched with sodium bisulfite to remove excess bromine, yielding 4-bromo-2-allyloxyphenol with ~85% purity.
Step 2: Friedel-Crafts Acylation
4-Bromo-2-allyloxyphenol is reacted with acetyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) as a catalyst at 0–5°C. After stirring for 6 hours, the product is isolated via aqueous workup and recrystallized from ethanol, achieving a yield of 68–72%.
Key Data
Method B: Bromination of 2-Allyloxyacetophenone
Step 1: Synthesis of 2-Allyloxyacetophenone
2-Hydroxyacetophenone is allylated using allyl bromide (1.1 eq) and K₂CO₃ (2 eq) in acetone under reflux for 12 hours. The product is extracted with ethyl acetate, yielding 2-allyloxyacetophenone (89% yield).
Step 2: Regioselective Bromination
Bromination is performed using NBS (1.05 eq) and a catalytic amount of FeCl₃ in acetonitrile at 25°C for 4 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/ethyl acetate), affording the target compound in 65% yield.
Advantages
-
Avoids harsh bromination conditions (e.g., Br₂ gas).
-
Higher regioselectivity due to the directing effect of the acetyl group.
Comparative Analysis of Synthesis Routes
Yield and Scalability
| Method | Overall Yield | Scalability | Key Challenges |
|---|---|---|---|
| A | 55–60% | Moderate | Low reactivity in acylation |
| B | 58–65% | High | Cost of NBS |
Recent Advances and Optimization Strategies
Chemical Reactions Analysis
1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethan-1-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with biological targets, leading to modifications in their activity and function .
Comparison with Similar Compounds
Substituent Variations on the Acetophenone Core
The following table compares 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one with analogous brominated acetophenones, highlighting differences in substituents, synthesis, and applications:
Reactivity and Electronic Effects
- Bromo Substituent : The electron-withdrawing bromine at C4 enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Propenyloxy vs. Methoxy/Phenoxy: The allyl ether group (propenyloxy) introduces conjugation, enabling Diels-Alder reactions and polymerization, unlike methoxy or phenoxy groups, which are less reactive . For example, 2-bromo-1-(4-methoxyphenyl)propan-1-one exhibits reduced reactivity in cycloadditions due to the electron-donating methoxy group .
- Hydroxy vs. Propenyloxy : The hydroxy group in 2-bromo-1-(4-hydroxyphenyl)ethan-1-one allows hydrogen bonding, influencing crystallization (melting point: ~137–138°C), whereas the propenyloxy group in the target compound may reduce intermolecular interactions, lowering melting points .
Research Findings and Data
Biological Activity
Overview
1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one, with the molecular formula C11H11BrO2, is a compound notable for its unique chemical structure featuring a bromine atom and an allyloxy group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with propargyl alcohol in the presence of a base like potassium carbonate. The reaction is conducted under reflux conditions in an organic solvent such as toluene, leading to the formation of the desired product with high purity and yield .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated selective activity against Chlamydia, showing promise as a starting point for drug development targeting this pathogen . Furthermore, various derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity .
Anticancer Properties
Research has highlighted the potential anticancer activity of derivatives of this compound. A study indicated that modifications to similar compounds could inhibit cancer cell growth effectively. For example, compounds derived from oxadiazoles showed IC50 values lower than standard chemotherapeutics in various cancer cell lines, suggesting that structural variations can enhance their potency .
The mechanism of action for this compound involves covalent modification of biological targets. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity, allowing it to form covalent bonds with proteins or nucleic acids. This interaction can lead to alterations in target function and is particularly useful in the development of chemical probes for studying biological systems .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antibacterial Activity : A study on derivatives similar to this compound found that certain modifications led to improved activity against Neisseria meningitidis and Haemophilus influenzae, with some compounds showing significant potency compared to established antibiotics .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines (e.g., MCF7 and HEPG2), with IC50 values indicating effective inhibition of cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via alkoxy group introduction through nucleophilic substitution or O-alkylation. For example:
-
Step 1 : Bromination of a precursor like 1-[2-hydroxy-4-bromophenyl]ethan-1-one using N-bromosuccinimide (NBS) or bromine under controlled conditions.
-
Step 2 : O-alkylation with allyl bromide (prop-2-en-1-yl bromide) in the presence of a base (e.g., K₂CO₃) in acetone or acetonitrile .
-
Optimization : Reaction yield improves with anhydrous conditions, catalytic phase-transfer agents, and temperature control (60–80°C). Monitor progress via TLC or HPLC .
- Data Table : Common Synthetic Routes
| Precursor | Reagent/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1-[2-hydroxy-4-bromophenyl]ethan-1-one | Allyl bromide, K₂CO₃, acetone, reflux | ~50–60% | Competing side reactions (e.g., over-alkylation) |
| 1-[4-bromo-2-hydroxyphenyl]ethan-1-one | Prop-2-en-1-yl triflate, DMF, 70°C | ~65% | Sensitivity to moisture |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the allyloxy group’s vinyl protons (δ 5.8–6.2 ppm, multiplet) and methine proton (δ 4.6–5.0 ppm). The acetyl group’s carbonyl carbon appears at ~200–210 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹; C-O-C (ether) at ~1200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 254 (C₁₁H₁₁BrO₂⁺) with isotopic pattern confirming bromine .
Advanced Research Questions
Q. How does the electron-rich prop-2-en-1-yloxy group influence bromine’s reactivity in electrophilic substitution or cross-coupling reactions?
- Methodological Answer : The allyloxy group’s electron-donating resonance effect activates the phenyl ring, directing electrophiles to the para position relative to the acetyl group. However, steric hindrance from the allyl chain may reduce reactivity in bulky reagents. Comparative studies with methoxy or propargyloxy analogs show:
- Suzuki Coupling : Lower yields with Pd catalysts due to coordination with the allyl double bond. Use of Buchwald-Hartwig conditions (e.g., XPhos ligand) improves efficiency .
- Electrophilic Bromination : Competing addition to the allyl group may occur; use milder brominating agents (e.g., Br₂ in DCM at 0°C) to suppress side reactions .
Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how are these models validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with the acetyl carbonyl and hydrophobic contacts with the bromophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate via:
- Experimental IC₅₀ : Compare with in vitro kinase inhibition assays (e.g., ELISA-based phosphorylation assays).
- SAR Analysis : Test derivatives with modified alkoxy groups to confirm predicted binding modes .
Q. How can contradictions in reported antiproliferative activity across cancer cell lines be systematically addressed?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in ≥3 independent assays (e.g., MTT, SRB) using standardized protocols (24–72 hr exposure, 10⁻⁹–10⁻⁴ M range).
- Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) vs. cytostasis (cell-cycle arrest via flow cytometry). For example, inconsistent activity in breast vs. lung lines may reflect variable expression of pro-apoptotic targets .
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., serum concentration, passage number) .
Data Contradiction Analysis
- Case Study : Discrepant yields (50–65%) in allyloxy group installation.
- Root Cause : Competing elimination (allyl bromide → propene) under basic conditions.
- Resolution : Use milder bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
